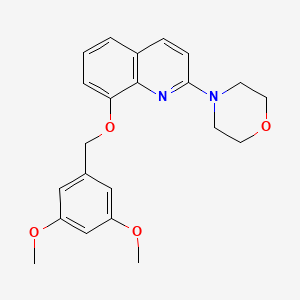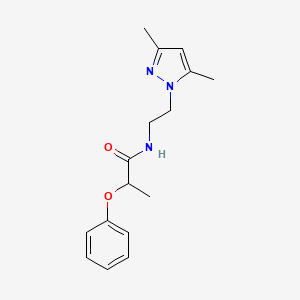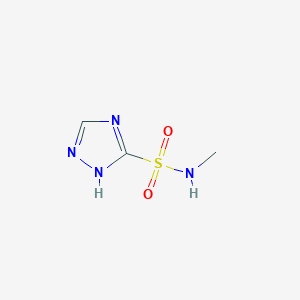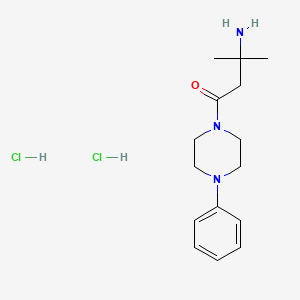
4-(8-((3,5-Dimethoxybenzyl)oxy)quinolin-2-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, such as DMBQ, is a topic of significant interest in the field of drug research and development . The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis
Quinolin-2,4-dione, a core structure in DMBQ, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Scientific Research Applications
Optimization and Inhibition of Src Kinase Activity
Research has shown that quinoline derivatives, including those with morpholine groups, have been optimized for potent inhibition of Src kinase activity, which is crucial in cancer research. For example, a study found that certain analogues were potent Src inhibitors, contributing to the inhibition of Src-mediated cell proliferation and tumor growth in xenograft models (Boschelli et al., 2001).
Anti-tubercular Activity
Another research application involves the screening of 4-anilinoquinolines and 4-anilinoquinazolines for novel inhibitors of Mycobacterium tuberculosis (Mtb). These compounds, with structural features similar to the query compound, have shown promising results in inhibiting Mtb with very limited toxicity, indicating potential for further development as anti-tubercular agents (Asquith et al., 2019).
Anti-corrosion Performance
Research into the anti-corrosion properties of 8-hydroxyquinoline derivatives for mild steel in acidic mediums has also been conducted. These studies involve compounds structurally related to the query compound and have demonstrated significant potential in protecting metals from corrosion, highlighting their industrial application in preserving infrastructure (Douche et al., 2020).
Anticancer Agent Development
Quinoline derivatives have been synthesized and tested for their inhibitory activities against various cancer cell lines. For instance, certain compounds have shown potent inhibitory activity, suggesting that these quinoline derivatives could be potential anticancer agents, offering a new avenue for cancer treatment research (Qiao et al., 2015).
Future Directions
Given the interest in quinoline derivatives for their pharmaceutical and biological activities , future research may focus on further exploring the potential applications of DMBQ in various fields. This could include the development of new synthetic methodologies and the investigation of its mechanism of action.
properties
IUPAC Name |
4-[8-[(3,5-dimethoxyphenyl)methoxy]quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-25-18-12-16(13-19(14-18)26-2)15-28-20-5-3-4-17-6-7-21(23-22(17)20)24-8-10-27-11-9-24/h3-7,12-14H,8-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLMHKUOCDSMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2534143.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2534144.png)

![Methyl 3-{[(4-fluoro-2-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2534147.png)

![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2534152.png)

![2-{[1-(2-Bromophenyl)ethyl]amino}butan-1-ol](/img/structure/B2534154.png)

![tert-butyl N-{3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl}carbamate](/img/structure/B2534157.png)
![[3-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol](/img/structure/B2534158.png)

